

Application Note: Measuring ACTH (1-17) Effects on Gene Expression via qPCR

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Compound of Interest

Compound Name: ACTH (1-17)

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Introduction

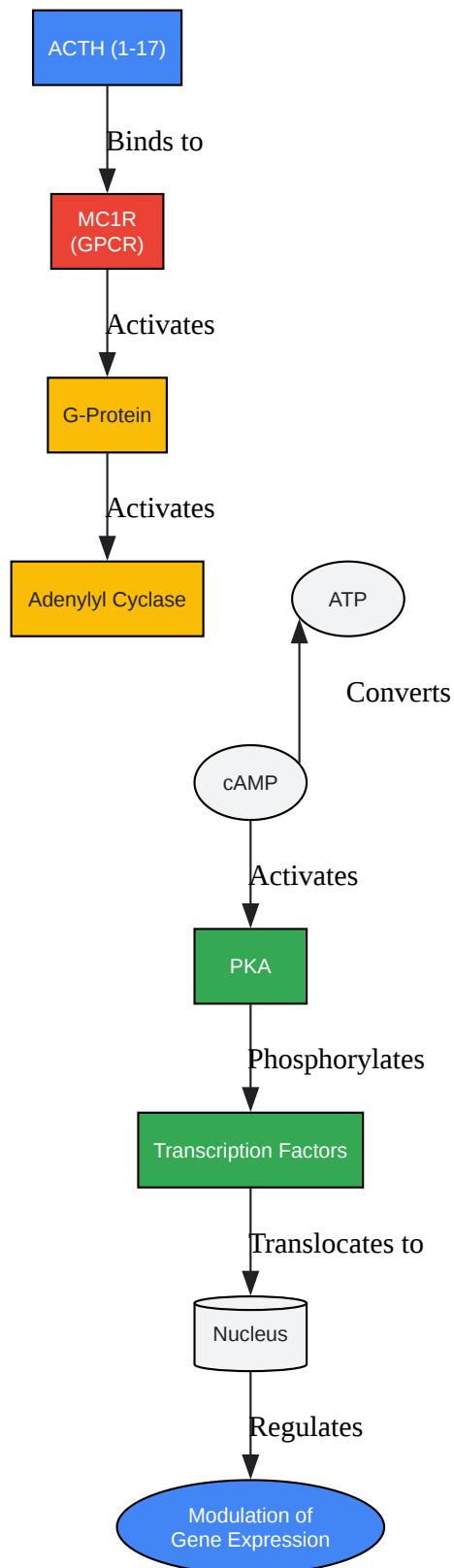
Adrenocorticotropic hormone (ACTH) is a peptide hormone that plays a central role in the stress response. The N-terminal fragment, **ACTH (1-17)**, is a potent agonist of the melanocortin 1 receptor (MC1R) and has been shown to exhibit anti-inflammatory and immunomodulatory activities.^{[1][2][3][4][5]} Understanding the molecular mechanisms underlying the effects of **ACTH (1-17)** is crucial for drug development and basic research. This application note provides a detailed protocol for measuring the effects of **ACTH (1-17)** on gene expression in cultured cells using quantitative reverse transcription PCR (RT-qPCR).

Quantitative PCR is a powerful technique to detect and quantify RNA levels with high sensitivity and specificity.^{[6][7][8][9]} The workflow involves treating cells with **ACTH (1-17)**, followed by RNA isolation, reverse transcription to complementary DNA (cDNA), and finally, qPCR to measure the relative expression of target genes.

Signaling Pathway of ACTH (1-17)

ACTH (1-17) primarily exerts its effects by binding to and activating the melanocortin 1 receptor (MC1R), a G-protein coupled receptor (GPCR).^{[2][3][4][5]} This interaction initiates an intracellular signaling cascade, primarily through the activation of adenylyl cyclase, which leads to an increase in cyclic AMP (cAMP).^{[2][5][10][11][12][13][14]} Subsequently, cAMP activates Protein Kinase A (PKA), which then phosphorylates various downstream transcription factors.

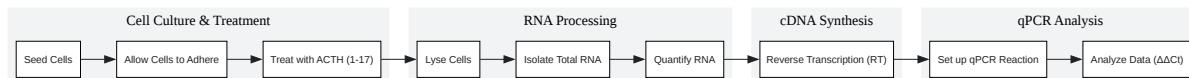
These transcription factors translocate to the nucleus and modulate the expression of target genes involved in a variety of cellular processes.



[Click to download full resolution via product page](#)**Figure 1:** Simplified signaling pathway of **ACTH (1-17)** via the MC1R.

Experimental Workflow

The overall experimental workflow for analyzing the effects of **ACTH (1-17)** on gene expression is depicted below. This process begins with cell culture and treatment, followed by RNA extraction, cDNA synthesis, and finally, qPCR analysis.

[Click to download full resolution via product page](#)**Figure 2:** Experimental workflow for qPCR analysis of gene expression.

Detailed Experimental Protocols

This section provides detailed protocols for each step of the experimental workflow.

Protocol 1: Cell Culture and Treatment with ACTH (1-17)

- Cell Seeding:
 - Culture your cells of interest in the appropriate growth medium and conditions.
 - Seed cells in a multi-well plate (e.g., 6-well or 12-well) at a density that will result in 70-80% confluence at the time of treatment.
 - Incubate the cells overnight to allow for adherence.
- ACTH (1-17) Treatment:
 - Prepare a stock solution of **ACTH (1-17)** in a suitable solvent (e.g., sterile water or PBS).

- Dilute the **ACTH (1-17)** stock solution to the desired final concentrations in serum-free or low-serum medium.
- Remove the growth medium from the cells and wash once with sterile PBS.
- Add the medium containing the different concentrations of **ACTH (1-17)** to the respective wells. Include a vehicle control (medium with solvent only).
- Incubate the cells for the desired treatment duration (e.g., 6, 12, or 24 hours).

Protocol 2: RNA Isolation and Quantification

This protocol is based on a common column-based RNA extraction kit. Always refer to the manufacturer's specific instructions.

- Cell Lysis:
 - Aspirate the treatment medium from the cells.
 - Add the appropriate volume of lysis buffer (containing a reducing agent like β -mercaptoethanol) to each well and scrape the cells.
 - Homogenize the lysate by passing it through a fine-gauge needle or by vortexing.
- RNA Isolation:
 - Transfer the lysate to an RNase-free microcentrifuge tube.
 - Add an equal volume of 70% ethanol to the lysate and mix well.
 - Transfer the mixture to a spin column placed in a collection tube and centrifuge.
 - Discard the flow-through and wash the column with the provided wash buffers according to the kit's protocol.
 - Perform a final centrifugation step to remove any residual ethanol.
- RNA Elution and Quantification:

- Place the spin column in a new RNase-free collection tube.
- Add RNase-free water to the center of the column membrane and let it stand for 1 minute.
- Centrifuge to elute the RNA.
- Quantify the RNA concentration and assess its purity (A260/A280 ratio) using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.

Protocol 3: Reverse Transcription (cDNA Synthesis)

This protocol describes a two-step RT-qPCR approach.

- Prepare the Reverse Transcription Reaction:
 - In an RNase-free tube on ice, prepare a master mix containing reverse transcriptase, dNTPs, random primers or oligo(dT) primers, RNase inhibitor, and reaction buffer.
 - For each sample, add a standardized amount of total RNA (e.g., 1 µg) to the master mix.
 - Include a no-reverse transcriptase control (-RT) for each RNA sample to check for genomic DNA contamination.
- Incubate:
 - Gently mix the reactions and briefly centrifuge.
 - Incubate the tubes in a thermal cycler using the recommended temperature and time profile for your reverse transcriptase. A typical program includes a primer annealing step, an extension step, and an inactivation step.
- Store cDNA:
 - The resulting cDNA can be stored at -20°C for future use.

Protocol 4: Quantitative PCR (qPCR)

- Prepare the qPCR Reaction:

- On ice, prepare a qPCR master mix for each gene of interest. The master mix typically includes a fluorescent dye (e.g., SYBR Green) or a probe, DNA polymerase, dNTPs, and forward and reverse primers for your target and reference genes.
- Dilute the cDNA template (e.g., 1:10 or 1:20) with nuclease-free water.
- In a qPCR plate, add the master mix to the appropriate wells, followed by the diluted cDNA.
- Include a no-template control (NTC) for each primer set to check for contamination.
- Run each sample in triplicate to ensure technical reproducibility.

- Run the qPCR:
 - Seal the qPCR plate and briefly centrifuge to remove bubbles.
 - Place the plate in a real-time PCR instrument and run the appropriate cycling program. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
 - Include a melt curve analysis at the end of the run when using SYBR Green to verify the specificity of the amplified product.

Data Analysis and Presentation

The relative expression of target genes is typically calculated using the delta-delta Ct ($\Delta\Delta Ct$) method. This involves normalizing the Ct value of the target gene to a stable reference (housekeeping) gene and then comparing the treated samples to the vehicle control.

Quantitative Data Summary

The following tables present example data from a hypothetical experiment investigating the effect of different concentrations of **ACTH (1-17)** on the expression of two target genes (Gene X and Gene Y) after a 24-hour treatment.

Table 1: Raw Ct Values (Mean of Triplicates)

Treatment	Gene X (Ct)	Gene Y (Ct)	Housekeeping Gene (Ct)
Vehicle Control	25.3	28.1	19.5
1 nM ACTH (1-17)	24.1	28.3	19.6
10 nM ACTH (1-17)	23.2	28.0	19.4
100 nM ACTH (1-17)	22.5	27.9	19.5

Table 2: Relative Gene Expression (Fold Change vs. Vehicle Control)

Treatment	Gene X (Fold Change)	Gene Y (Fold Change)
Vehicle Control	1.0	1.0
1 nM ACTH (1-17)	2.3	0.9
10 nM ACTH (1-17)	4.2	1.1
100 nM ACTH (1-17)	7.0	1.2

Troubleshooting

- High Ct values or no amplification: Check RNA quality and integrity, primer efficiency, and cDNA synthesis.
- High variability between replicates: Ensure accurate pipetting and proper mixing of reagents.
- Amplification in NTC: Indicates contamination of reagents or primers. Use fresh, sterile reagents and dedicated pipettes.
- Amplification in -RT control: Suggests genomic DNA contamination. Treat RNA samples with DNase I.
- Multiple peaks in melt curve analysis: Indicates non-specific amplification or primer-dimers. Optimize primer design and annealing temperature.

Conclusion

This application note provides a comprehensive and detailed protocol for utilizing RT-qPCR to measure the effects of **ACTH (1-17)** on gene expression. By following these methodologies, researchers can obtain reliable and reproducible data to further elucidate the molecular mechanisms of this important peptide. The provided templates for data presentation and troubleshooting tips will aid in the successful execution and interpretation of these experiments.

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